molecular formula C8H5ClN2O4 B039907 6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one CAS No. 116862-22-7

6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B039907
M. Wt: 228.59 g/mol
InChI Key: XTFDVLNZVNSPIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-1,4-benzoxazine derivatives involves several chemical processes, including cyclization and carbonylation reactions. One approach described involves the palladium-catalyzed cyclization-alkoxycarbonylation of variously substituted 2-(trimethylsilanyl)ethynylaniline derivatives, leading to the formation of 4H-3,1-benzoxazines and other related compounds (Costa et al., 2004). Another method utilizes 1,2-epoxy-3-(2-nitroaryloxy)propanes in the presence of catalysts to synthesize hydroxy-substituted 2H-1,4-benzoxazine derivatives (Meng et al., 2009).

Molecular Structure Analysis

The structure and vibrational properties of benzoxazin-4-one derivatives have been extensively studied, providing insight into their stability and reactivity. For instance, the analysis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives reveals information about their stability orders and chemical reactivity based on Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and frontier orbitals analyses (Castillo et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of 2H-1,4-benzoxazine derivatives vary depending on the substituents and reaction conditions. For example, the introduction of electron-withdrawing groups on the benzene ring influences the synthesis and functionalization of 4H-1,2-benzoxazines, demonstrating their potential as intermediates for oxygen-functionalized aromatic compounds (Nakamura et al., 2003).

Physical Properties Analysis

Physical properties such as the crystalline structure and hydrogen bonding play a crucial role in the behavior of benzoxazine derivatives. The hydrogen-bonded structures of these compounds, such as the interaction between the oxazinyl and terminal benzene rings, are critical for understanding their solid-state properties and reactivities (Tiekink & Wardell, 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and substituents. Studies have shown that the nitro and chloro substituents have activating and deactivating effects on the oxazine rings, affecting the compounds' chemical reactivity and stability (Castillo et al., 2017).

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of 1,2-oxazines and 1,2-benzoxazines, which are related to the chemical structure of interest, can be achieved through various methods, including the dehydration of dihydroxy derivatives. These compounds serve as critical intermediates in the production of a wide range of heterocyclic compounds, demonstrating their importance in organic synthesis and chemical research (Sainsbury, 1991).

Biological Activities and Applications

  • Benzoxazinoids, which include benzoxazinones like "6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one," play a crucial role in plant defense against pathogens and pests. They have been studied for their potential as antimicrobial scaffolds, suggesting that modifications to the 1,4-benzoxazin-3-one backbone could lead to potent antimicrobial agents. This underscores the significance of these compounds in developing new pharmaceuticals and agrochemicals (de Bruijn, Gruppen, & Vincken, 2018).

Environmental and Ecotoxicological Perspectives

  • Research into the pathways of nitrous oxide (N2O) production in bacteria indicates that compounds like "6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one" could influence microbial processes that impact greenhouse gas emissions. Understanding these interactions is crucial for developing strategies to mitigate climate change impacts from agricultural practices and industrial processes (Stein, 2011).

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

6-chloro-7-nitro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4/c9-4-1-5-7(2-6(4)11(13)14)15-3-8(12)10-5/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFDVLNZVNSPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391274
Record name 6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one

CAS RN

116862-22-7
Record name 6-Chloro-7-nitro-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 2-amino-4-chloro-5-nitrophenol (3.0 g, 15 mmol), triethylamine (2.7 mL, mmol) and chloroacetyl chloride (2.0 g, 17 mmol) in THF (100 mL) followed by sodium hydride (1.3 g of a 60% suspension in oil, 30 mmol) to yield the title compound as an orange solid (1.8 g, 54%). δH (DMSO-d6) 4.74 (2H, s), 7.07 (1H, s), 7.77 (1H, s), 11.29 (1H, br s).
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3 g
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2.7 mL
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2 g
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100 mL
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Yield
54%

Synthesis routes and methods II

Procedure details

This compound was prepared using the general procedure described for 2,2-Dimethyl-6-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one above except 2-amino-4-chloro-5-nitrophenol was used as starting material.
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